molecular formula C21H22N4O3 B607456 Finerenone CAS No. 1050477-31-0

Finerenone

货号 B607456
CAS 编号: 1050477-31-0
分子量: 378.432
InChI 键: BTBHLEZXCOBLCY-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Finerenone, sold under the brand name Kerendia, is a medication used to reduce the risk of kidney function decline, kidney failure, cardiovascular death, non-fatal heart attacks, and hospitalization for heart failure in adults with chronic kidney disease associated with type 2 diabetes . It is a non-steroidal mineralocorticoid receptor antagonist (MRA) and is taken orally .


Synthesis Analysis

A 6-step enantioselective synthesis of Finerenone has been reported, featuring a partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The process is complicated by the fact that the naphthyridine exists as a mixture of two atropisomers that react at different rates and with different selectivities .


Molecular Structure Analysis

Finerenone has a molecular formula of C21H22N4O3 and a molecular weight of 378.432 g/mol . Its IUPAC name is (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide .


Chemical Reactions Analysis

The synthesis of Finerenone involves an enantioselective partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The naphthyridine exists in two atropisomeric forms that react at different rates and selectivities .


Physical And Chemical Properties Analysis

Finerenone has a molecular weight of 378.42 and a molecular formula of C21H22N4O3 . It is soluble in DMSO .

科学研究应用

Cardiovascular Diseases

Scientific Field

Cardiology

Application Summary

Finerenone is used in cardiology for its cardioprotective effects, particularly in heart failure patients with reduced ejection fraction and those with type 2 diabetes mellitus (T2DM) and chronic kidney disease (CKD) .

Methods of Application

Patients are administered Finerenone orally, with dosages adjusted based on kidney function and potassium levels. Clinical trials often use a randomized, double-blind, placebo-controlled design to evaluate efficacy .

Results and Outcomes

Clinical trials have shown that Finerenone reduces the risk of cardiovascular events, such as heart failure hospitalization and cardiovascular death, in patients with T2DM and CKD .

Chronic Kidney Disease

Scientific Field

Nephrology

Application Summary

Finerenone is applied in the treatment of CKD to slow progression and reduce the risk of end-stage kidney disease .

Methods of Application

The treatment involves oral administration of Finerenone, with careful monitoring of eGFR and serum potassium levels to adjust the dosage as needed .

Results and Outcomes

Studies report that Finerenone leads to a significant reduction in the composite risk of kidney failure, a sustained decrease in eGFR, and renal death .

Diabetic Kidney Disease

Scientific Field

Endocrinology

Application Summary

In endocrinology, Finerenone is used to treat diabetic kidney disease by reducing inflammation and fibrosis in the kidneys .

Methods of Application

Finerenone is administered orally, and its effects are evaluated through randomized clinical trials measuring urinary albumin excretion and eGFR .

Results and Outcomes

Clinical trials have demonstrated a reduction in albuminuria and a slower decline in eGFR among patients with diabetic kidney disease taking Finerenone .

Heart Failure with Preserved Ejection Fraction (HFpEF)

Application Summary

Finerenone shows promise in treating HFpEF, a condition with limited therapeutic options .

Methods of Application

Oral administration of Finerenone is being investigated in clinical trials for HFpEF, focusing on its anti-fibrotic and anti-inflammatory properties .

Results and Outcomes

Preliminary data suggest potential benefits of Finerenone in improving clinical outcomes in HFpEF patients, but more research is needed .

Hypertension

Scientific Field

Cardiovascular Medicine

Application Summary

Finerenone is explored for its potential in managing hypertension due to its mineralocorticoid receptor antagonist properties .

Methods of Application

The drug is given orally, and its blood pressure-lowering effects are assessed in clinical settings .

Results and Outcomes

While not primarily indicated for hypertension, Finerenone has been observed to lower blood pressure as a secondary effect in patients with CKD and T2DM .

Cardio-Renal Syndrome

Scientific Field

Cardiorenal Medicine

Application Summary

Finerenone is being studied for its role in treating cardio-renal syndrome, where heart and kidney diseases coexist and impact each other .

Methods of Application

Administered orally, Finerenone’s efficacy in cardio-renal syndrome is evaluated through its impact on both cardiac and renal biomarkers .

Results and Outcomes

Research indicates that Finerenone may offer a protective effect against the progression of cardio-renal syndrome, but further studies are required for conclusive evidence .

This analysis provides a detailed overview of the diverse applications of Finerenone across various scientific fields, highlighting its potential benefits and the need for ongoing research to fully understand its impact on these complex conditions.

Resistant Hypertension

Application Summary

Finerenone is being evaluated for its effectiveness in treating resistant hypertension, which is a form of high blood pressure that remains high despite the use of at least three antihypertensive medications .

Methods of Application

Patients with resistant hypertension are given Finerenone orally, alongside their existing antihypertensive medications. The dosages are carefully monitored and adjusted based on the patient’s response and potassium levels .

Results and Outcomes

Clinical trials have revealed that compared to a placebo, Finerenone led to a significant reduction in the risk of cardiovascular events, including death and hospitalization for heart failure .

Type 2 Diabetes Mellitus Complications

Application Summary

Finerenone is being studied for its potential to mitigate various complications associated with Type 2 Diabetes Mellitus (T2DM), particularly those related to kidney and heart diseases .

Methods of Application

The drug is administered orally to patients with T2DM, and its impact on complications is assessed through comprehensive clinical trials that monitor a range of biomarkers and health outcomes .

Results and Outcomes

Studies have shown that Finerenone decreases complex cardiovascular outcomes in patients with T2DM and different degrees of chronic kidney disease (CKD) .

Heart Failure with Preserved Ejection Fraction (HFpEF)

Application Summary

Finerenone is under investigation for its role in improving outcomes in patients with HFpEF, a condition characterized by a normal ejection fraction but impaired heart relaxation and filling .

Methods of Application

Oral administration of Finerenone is being tested in clinical trials, with a focus on its anti-fibrotic and anti-inflammatory effects on heart function .

Results and Outcomes

Preclinical models and subgroup analyses of major clinical trials suggest a beneficial effect of Finerenone in patients with HFpEF, indicating its potential as a therapeutic option .

安全和危害

Finerenone is considered toxic if swallowed and can be irritating to the skin and eyes . It may cause serious damage to health by prolonged exposure . In clinical trials, hyperkalemia leading to treatment discontinuation occurred significantly more frequently with Finerenone versus placebo .

未来方向

Finerenone has shown potential in improving kidney outcomes and reducing the hazard of end-stage kidney disease (ESKD), and is well tolerated in patients with chronic kidney disease and type 2 diabetes . Ongoing trials are investigating Finerenone’s therapeutic effect in patients with heart failure with preserved ejection fraction (HFpEF) and non-diabetic CKD, as well sodium–glucose cotransporter 2 (SGLT2) and Finerenone combination therapy in patients with diabetic nephropathy .

属性

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146928
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF.
Record name Finerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Finerenone

CAS RN

1050477-31-0
Record name (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finerenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,120
Citations
LA Marcath - Clinical Diabetes, 2021 - Am Diabetes Assoc
… Recent evidence suggests that finerenone might be a promising therapy for … finerenone (5). FIDELIO-DKD (3), a phase 3 randomized, placebocontrolled, double-blind trial of finerenone, …
Number of citations: 6 diabetesjournals.org
JE Frampton - Drugs, 2021 - Springer
… Finerenone is undergoing regulatory assessment in the EU and in China. A phase III trial is investigating finerenone … the milestones in the development of finerenone leading to this first …
Number of citations: 29 link.springer.com
GL Bakris, R Agarwal, SD Anker, B Pitt… - … England Journal of …, 2020 - Mass Medical Soc
… Finerenone has … Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease (FIDELIO-DKD) trial was designed to test the hypothesis that finerenone …
Number of citations: 265 www.nejm.org
JS Rico-Mesa, A White, A Ahmadian-Tehrani… - Current Cardiology …, 2020 - Springer
Purpose of Review We aim to review the mechanism of action and safety profile of mineralocorticoid receptor antagonists (MRAs) and discuss the differences between selective and non…
Number of citations: 59 link.springer.com
B Pitt, G Filippatos, R Agarwal, SD Anker… - New England journal …, 2021 - Mass Medical Soc
Background Finerenone, a selective nonsteroidal mineralocorticoid receptor antagonist, has favorable effects on cardiorenal outcomes in patients with predominantly stage 3 or 4 …
Number of citations: 649 www.nejm.org
LM Ruilope, J Tamargo - Néphrologie & Thérapeutique, 2017 - Elsevier
… Finerenone is a novel selective nonsteroidal mineralocorticoid receptor antagonist. Results in preclinical studies showed that lower doses of finerenone … studies in finerenone in patients …
Number of citations: 23 www.sciencedirect.com
P Kolkhof, M Delbeck, A Kretschmer… - Journal of …, 2014 - journals.lww.com
… Finerenone is a potent antagonist at … , finerenone uniquely combines potency and extraordinary selectivity (at least 500-fold) toward MR. We hypothesize that treatment with finerenone …
Number of citations: 312 journals.lww.com
G Filippatos, SD Anker, M Böhm… - European heart …, 2016 - academic.oup.com
… finerenone group, the composite clinical endpoint occurred numerically less frequently in finerenone-… highest in the finerenone 2.5→5 (715 pg/mL) and lowest in the finerenone 5→10 …
Number of citations: 335 academic.oup.com
G Filippatos, SD Anker, R Agarwal, B Pitt, LM Ruilope… - Circulation, 2021 - Am Heart Assoc
… , selective mineralocorticoid receptor antagonist finerenone on kidney and … finerenone reduced the composite kidney and cardiovascular outcomes. We report the effect of finerenone …
Number of citations: 204 www.ahajournals.org
LM Ruilope, B Pitt, SD Anker, P Rossing… - Nephrology Dialysis …, 2023 - academic.oup.com
… , finerenone reduced the risk of cardiovascular events in patients with type 2 diabetes (T2D) and stage 1–4 chronic kidney disease (CKD). In FIDELIO-DKD, finerenone … of finerenone on …
Number of citations: 14 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。